molecular formula C5H10N2O3S B043971 Cysteinylglycine CAS No. 19246-18-5

Cysteinylglycine

Cat. No.: B043971
CAS No.: 19246-18-5
M. Wt: 178.21 g/mol
InChI Key: ZUKPVRWZDMRIEO-VKHMYHEASA-N
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Mechanism of Action

Target of Action

Cysteinylglycine is a naturally occurring dipeptide composed of cysteine and glycine . It is primarily targeted by the enzyme Gamma-Glutamyl Transpeptidases (γ-GTs), which belong to the N-terminal nucleophile hydrolase superfamily . These enzymes cleave the γ-glutamyl amide bond of glutathione to give this compound . The released γ-glutamyl group can be transferred to water (hydrolysis) or to amino acids or short peptides (transpeptidation) .

Mode of Action

This compound is produced by the catabolism of glutathione (GSH), a tripeptide that plays a crucial role in maintaining cellular redox homeostasis . The γ-GTs cleave the γ-glutamyl amide bond of glutathione, resulting in the formation of this compound . This interaction with its target enzyme leads to changes in the cellular levels of the antioxidant molecule glutathione .

Biochemical Pathways

This compound is involved in the γ-glutamyl cycle, a crucial biochemical pathway that regulates the cellular levels of glutathione . This cycle plays a key role in maintaining cellular redox homeostasis . Additionally, this compound is a part of the mercapturate pathway, where it is converted consecutively to the glutathione S-conjugate, this compound S-conjugate, cysteine S-conjugate, and N-acetylcysteine S-conjugate .

Pharmacokinetics

It is known that this compound is produced as a result of glutathione metabolism and is present in various tissues . The bioavailability of this compound likely depends on the activity of γ-GTs and the availability of glutathione .

Result of Action

The action of this compound results in the regulation of cellular redox homeostasis through its involvement in the γ-glutamyl cycle . It also contributes to the detoxification process as part of the mercapturate pathway . In certain contexts, such as fruit ripening, the breakdown of this compound contributes to the generation of sulfur-containing volatiles .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, under conditions of inflammation and oxidative stress, the levels of this compound can decrease . This suggests that the action, efficacy, and stability of this compound can be affected by the cellular environment and the presence of stressors .

Biochemical Analysis

Biochemical Properties

Cysteinylglycine is produced by glutathione (GSH) catabolism . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a preferred substrate for the enzyme leucylaminopeptidase (LAP), which has a high dipeptidase activity towards this compound . The interaction between this compound and LAP is crucial for the breakdown of this compound and the recycling of glutathione .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by participating in cell signaling pathways, gene expression, and cellular metabolism . For example, in astroglial cells, the levels of this compound decrease in response to inflammatory activation . This suggests that this compound plays a role in the cellular response to inflammation.

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It participates in binding interactions with biomolecules, influences enzyme activation or inhibition, and induces changes in gene expression . For instance, this compound is involved in the γ-glutamyl cycle, where it is hydrolyzed by LAP, contributing to glutathione recycling .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For example, in astroglial cells exposed to inflammatory stimuli, the levels of this compound decrease over a period of 96 hours . This suggests that this compound is involved in the long-term cellular response to inflammation.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is an intermediate metabolite in glutathione metabolism . It interacts with enzymes such as LAP in the γ-glutamyl cycle . The breakdown of this compound by LAP contributes to the recycling of glutathione, which is crucial for maintaining cellular redox balance .

Subcellular Localization

Lap, which interacts with this compound, is localized to the cytosol and targeted to the plastids This suggests that this compound may also be present in these subcellular compartments

Chemical Reactions Analysis

Types of Reactions

Cysteinylglycine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is its oxidation to form cystinylglycine, which involves the formation of a disulfide bond between two this compound molecules .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide (H₂O₂) and reducing agents like dithiothreitol (DTT) . The reaction conditions typically involve aqueous solutions at physiological pH to mimic biological environments.

Major Products Formed

The major products formed from the reactions of this compound include cystinylglycine (from oxidation) and various thiol-containing compounds (from reduction) . These products play essential roles in cellular redox regulation and signaling.

Properties

IUPAC Name

2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3S/c6-3(2-11)5(10)7-1-4(8)9/h3,11H,1-2,6H2,(H,7,10)(H,8,9)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKPVRWZDMRIEO-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)NCC(=O)O)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)NCC(=O)O)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10864877
Record name L-Cysteinylglycine
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Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cysteinylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000078
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

19246-18-5
Record name L-Cysteinylglycine
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Record name Cysteinylglycine
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Record name L-Cysteinylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10864877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cys-Gly
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Record name CYSTEINYLGLYCINE
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Record name Cysteinylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000078
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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